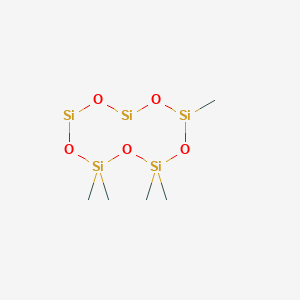
CID 21584866
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is a chemical compound known for its unique structure and properties. It is a member of the pentoxapentasilecane family, characterized by its multiple methyl groups and siloxane linkages. This compound is of interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane typically involves the reaction of siloxane precursors with methylating agents under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired siloxane linkages.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve high yields and purity. The process is carefully monitored to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions: 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the siloxane backbone.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can produce a range of functionalized siloxanes.
科学的研究の応用
2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane materials.
Biology: The compound’s stability makes it suitable for use in biological assays and as a component in biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of high-performance coatings and adhesives.
作用機序
The mechanism by which 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane exerts its effects involves its interaction with various molecular targets. The siloxane backbone allows for flexibility and reactivity, enabling the compound to participate in a range of chemical processes. The methyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
- 2,2,4,4,6-Pentamethylheptane
- 1,3,5,7,9-Pentamethyl-1,3,5,7,9-pentavinylcyclopentasiloxane
- 2,2,4,6,6-Pentamethylheptane
Comparison: Compared to these similar compounds, 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is unique due to its multiple siloxane linkages and higher degree of methylation. This results in enhanced stability and distinct reactivity patterns, making it a valuable compound in various applications.
特性
分子式 |
C5H15O5Si5 |
|---|---|
分子量 |
295.59 g/mol |
InChI |
InChI=1S/C5H15O5Si5/c1-13-7-11-6-12-8-14(2,3)10-15(4,5)9-13/h1-5H3 |
InChIキー |
LKQICKCNODPUMV-UHFFFAOYSA-N |
正規SMILES |
C[Si]1O[Si]O[Si]O[Si](O[Si](O1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



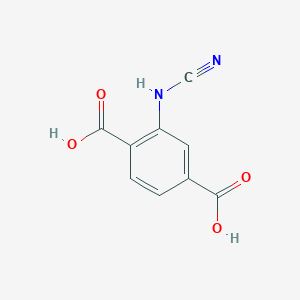

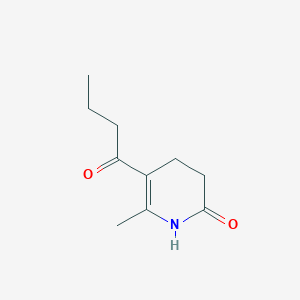
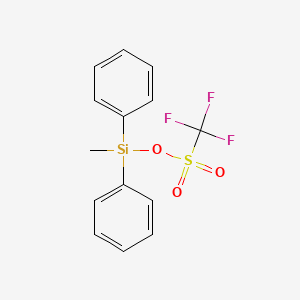
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
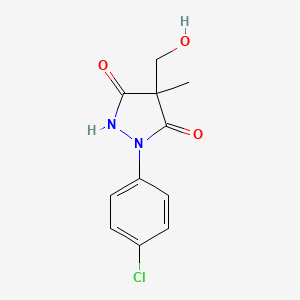
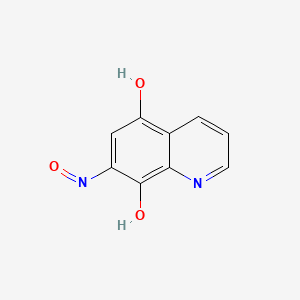
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
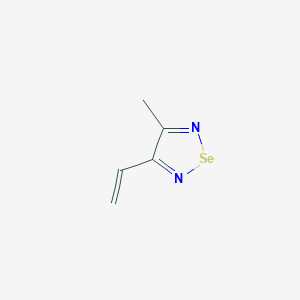
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
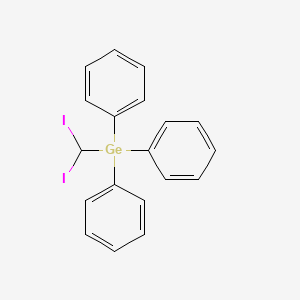
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
